molecular formula C14H16N4O2 B10841451 2-[1,4]Diazepan-1-yl-6-nitro-quinoline

2-[1,4]Diazepan-1-yl-6-nitro-quinoline

Cat. No.: B10841451
M. Wt: 272.30 g/mol
InChI Key: DKLQZCAIKFJPKG-UHFFFAOYSA-N
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Description

2-[1,4]Diazepan-1-yl-6-nitro-quinoline is a heterocyclic compound that combines the structural features of diazepane and quinoline

Preparation Methods

The synthesis of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline typically involves the reaction of a quinoline derivative with a diazepane moietyIndustrial production methods may involve continuous flow synthesis to ensure high yield and purity .

Chemical Reactions Analysis

2-[1,4]Diazepan-1-yl-6-nitro-quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

2-[1,4]Diazepan-1-yl-6-nitro-quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator, enhancing the activity of certain receptors. It may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[1,4]Diazepan-1-yl-6-nitro-quinoline can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-6-nitroquinoline

InChI

InChI=1S/C14H16N4O2/c19-18(20)12-3-4-13-11(10-12)2-5-14(16-13)17-8-1-6-15-7-9-17/h2-5,10,15H,1,6-9H2

InChI Key

DKLQZCAIKFJPKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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